molecular formula C6H11NO3 B151329 (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid CAS No. 63088-78-8

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Cat. No.: B151329
CAS No.: 63088-78-8
M. Wt: 145.16 g/mol
InChI Key: RKEYKDXXZCICFZ-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and a hydroxyl group attached to the fifth carbon. The compound’s stereochemistry is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of its atoms.

Scientific Research Applications

Chemistry: In chemistry, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds, which are crucial in asymmetric synthesis .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure allows it to mimic natural amino acids, making it useful in studying enzyme-substrate interactions and protein folding .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, including inhibitors of specific enzymes involved in disease pathways .

Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals .

Safety and Hazards

“(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid” is associated with several hazard statements. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can be achieved through various methods. One notable approach involves the lipase-catalyzed resolution of racemic mixtures. This method utilizes lipase enzymes to selectively hydrolyze one enantiomer, resulting in the desired (2S,5S) configuration . Another synthetic route involves the use of chiral precursors and reagents to ensure the correct stereochemistry is achieved during the synthesis process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of environmentally friendly solvents and reagents are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield various alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid include other hydroxylated amino acids and piperidine derivatives. Examples include (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid and (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid, which differ in their stereochemistry .

Uniqueness: The uniqueness of this compound lies in its specific (2S,5S) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYKDXXZCICFZ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63088-78-8
Record name 5-Hydroxy-L-pipecolic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063088788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXY-L-PIPECOLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8434LNW4TK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
Reactant of Route 3
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
Reactant of Route 4
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
Reactant of Route 5
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
Reactant of Route 6
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.